molecular formula C19H21ClO4 B14630705 1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one CAS No. 53542-80-6

1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one

Cat. No.: B14630705
CAS No.: 53542-80-6
M. Wt: 348.8 g/mol
InChI Key: RKKNNMFZDJXHIH-UHFFFAOYSA-N
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Description

1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one is an organic compound with a complex structure that includes a chlorophenoxy group, an ethoxy group, a hydroxy group, and a propyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 6-bromo-2-hydroxy-3-propylbenzaldehyde under basic conditions to form the desired product through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenoxy group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-{6-[2-(4-Bromophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one: Similar structure but with a bromine atom instead of chlorine.

    1-{6-[2-(4-Methylphenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one: Similar structure but with a methyl group instead of chlorine.

Uniqueness

1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one is unique due to the presence of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications.

Properties

CAS No.

53542-80-6

Molecular Formula

C19H21ClO4

Molecular Weight

348.8 g/mol

IUPAC Name

1-[6-[2-(4-chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl]ethanone

InChI

InChI=1S/C19H21ClO4/c1-3-4-14-5-10-17(18(13(2)21)19(14)22)24-12-11-23-16-8-6-15(20)7-9-16/h5-10,22H,3-4,11-12H2,1-2H3

InChI Key

RKKNNMFZDJXHIH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C=C1)OCCOC2=CC=C(C=C2)Cl)C(=O)C)O

Origin of Product

United States

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